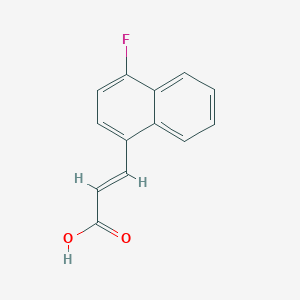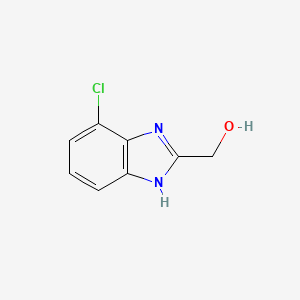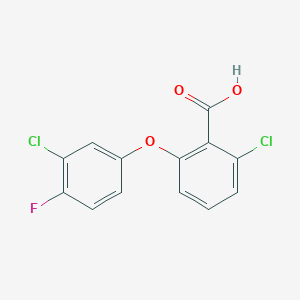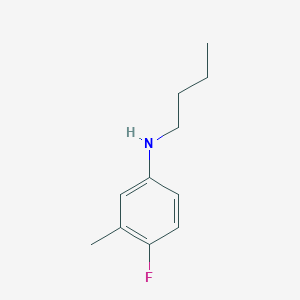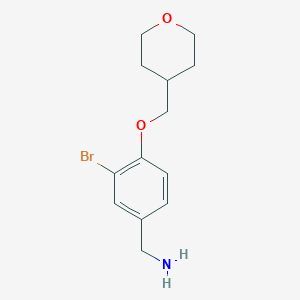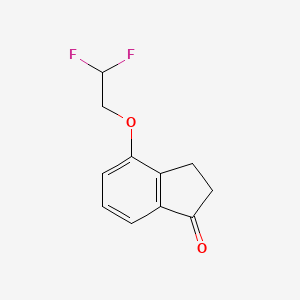![molecular formula C14H17ClN2O2 B1454500 8-cloro-3,4,4a,5-tetrahidro-1H-pirido[4,3-b]indol-2(9bH)-carboxilato de etilo CAS No. 885272-49-1](/img/structure/B1454500.png)
8-cloro-3,4,4a,5-tetrahidro-1H-pirido[4,3-b]indol-2(9bH)-carboxilato de etilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Agentes Anticancerígenos
Este compuesto es un derivado de 2,3,4,5-tetrahidro-1H-pirido-[4,3-b]indol, que ha mostrado una alta actividad antitumoral . La introducción de un grupo alquilo o aralquilo y un grupo sulfonilo, que se consideran como los farmacóforos de algunos fármacos antitumorales, ha dado lugar a compuestos con actividad antiproliferativa de moderada a excelente .
Agentes Anti-VIH
Se ha informado que los derivados del indol tienen potencial como agentes anti-VIH-1 . Aunque no se menciona la aplicación específica de este compuesto en el tratamiento del VIH, es plausible que pueda explorarse dado que la clase más amplia de derivados del indol ha mostrado promesa en esta área.
Tratamiento de Diversos Trastornos
Los derivados del indol se han utilizado para el tratamiento de diversos trastornos en el cuerpo humano . Esto incluye células cancerosas y microbios, entre otros .
Síntesis de Andamios Heterocíclicos Complejos
El indol es un heterociclo importante basado en nitrógeno con especial importancia en la síntesis de andamios heterocíclicos complejos . Este compuesto, al ser un derivado del indol, podría utilizarse potencialmente en la síntesis de tales andamios.
Actividades Biológicas
Los derivados del indol, tanto naturales como sintéticos, muestran diversas propiedades biológicamente vitales . Esto sugiere que este compuesto podría tener una gama de actividades biológicas, aunque las actividades específicas tendrían que determinarse mediante investigaciones adicionales.
Estudios de Acoplamiento Molecular
Los estudios de acoplamiento molecular se utilizan a menudo para comprender las posibles interacciones de un compuesto con objetivos biológicos. Dado que los derivados del indol se han utilizado en tales estudios , este compuesto podría utilizarse potencialmente en investigaciones similares.
Mecanismo De Acción
Target of Action
Similar compounds, such as 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole derivatives, have been shown to exhibit high anti-tumor activity . The target compounds were more potent against A549 compared to other cell lines .
Mode of Action
It is known that similar compounds inhibit the proliferation of cancer cells in a dose-dependent manner . The cytolytic activity was markedly inhibited at the same time .
Biochemical Pathways
Similar compounds have been shown to have antiproliferative activity against various cancer cell lines .
Result of Action
Similar compounds have been shown to exhibit moderate to excellent antiproliferative activity with ic50 values between 0μm and 100μm against cancer cells .
Análisis Bioquímico
Biochemical Properties
Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, this compound can bind to specific receptors on the cell surface, modulating the activity of these receptors and influencing downstream signaling events .
Cellular Effects
The effects of Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways and upregulating pro-apoptotic genes. Additionally, it can inhibit cell proliferation by interfering with the cell cycle .
Molecular Mechanism
At the molecular level, Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as kinases, which are involved in cell signaling pathways. This inhibition can lead to the downregulation of signaling cascades that promote cell survival and proliferation. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been noted, where a certain dosage is required to achieve a therapeutic effect, beyond which toxicity increases .
Metabolic Pathways
Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. This compound can also influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments and tissues, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is critical for its activity and function. It has been found to localize to specific organelles, such as the nucleus and mitochondria, where it can interact with DNA, RNA, and other biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to its specific subcellular locations .
Propiedades
IUPAC Name |
ethyl 8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-2-19-14(18)17-6-5-13-11(8-17)10-7-9(15)3-4-12(10)16-13/h3-4,7,11,13,16H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWXFZLFMHZDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679983 | |
| Record name | Ethyl 8-chloro-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885272-49-1 | |
| Record name | Ethyl 8-chloro-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-chloro-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1454418.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B1454419.png)
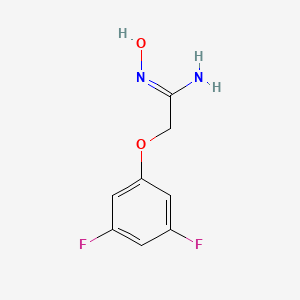
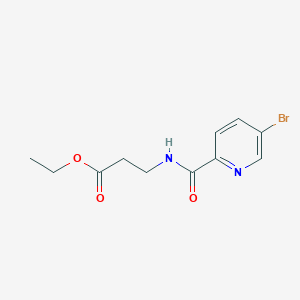
![2-[(Cyclopentylmethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1454425.png)
![(1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1454426.png)
